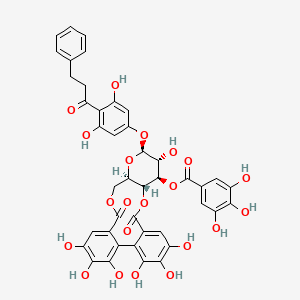

Thonningianin A

Übersicht

Beschreibung

Thonningianin A ist eine natürliche Verbindung, die zur Klasse der Ellagitannine gehört, einer Gruppe von polyphenolischen Verbindungen. Es kommt hauptsächlich in Pflanzen wie Thonningia sanguinea und Diospyros lotus vor. This compound ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antifungale, antioxidative und anticancerogene Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a model compound for studying the properties and reactions of ellagitannins.

Biology: Thonningianin A exhibits significant antifungal activity against Candida albicans, including fluconazole-resistant strains. It also inhibits biofilm formation and destroys mature biofilms.

Medicine: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It also has antioxidant properties that may protect against oxidative stress-related diseases.

Industry: this compound’s antioxidant properties make it a potential candidate for use in food preservation and cosmetics.

Wirkmechanismus

Target of Action

Thonningianin A (THA) is a natural compound found in plants that has shown significant antifungal activity against Candida albicans , one of the most common fungal pathogens . It has been found to be effective against all tested C. albicans, including several fluconazole-resistant isolates .

Mode of Action

THA interacts with its target, C. albicans, by inhibiting its growth and biofilm formation . The antifungal mechanisms of THA involve the elevation of intracellular reactive oxygen species (ROS) production and the mediation of caspase activity via CaMCA1 .

Biochemical Pathways

The biochemical pathways affected by THA involve the regulation of the transcription of several redox-related genes . Specifically, the expression of CaMCA1, a caspase-encoding gene in C. albicans, is remarkably increased upon THA treatment .

Pharmacokinetics

The pharmacokinetic characteristics of THA have been investigated in rats . After oral administration, the plasma concentrations of THA increased rapidly, reaching the mean peak concentrations within 0.61-0.83 hours . The calibration range was 10-1200 ng/mL .

Result of Action

The result of THA’s action is the inhibition of the growth of C. albicans and the destruction of its biofilms . In addition, THA enhances intracellular ROS production and increases caspase activity and the expression of CaMCA1 . This leads to higher survival rates and reduced caspase activity in the presence of THA .

Action Environment

The action of THA is influenced by the environment in which it is administered. For instance, in an in vivo antifungal efficacy study, THA was confirmed to be effective in a Galleria mellonella infection model . .

Biochemische Analyse

Biochemical Properties

Thonningianin A plays a crucial role in biochemical reactions, primarily due to its strong antioxidant activity. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. One of the key interactions is with reactive oxygen species (ROS), where this compound acts as a free radical scavenger, thereby reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase . This inhibition helps in mitigating the production of ROS, further enhancing its antioxidant capacity.

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in cancer cells. In HepG-2 human hepatocellular carcinoma cells, this compound induces apoptosis and cell cycle arrest . This compound triggers apoptosis through the activation of caspase-9 and caspase-3, leading to DNA fragmentation and an increase in ROS levels . This compound also disrupts the mitochondrial membrane potential and down-regulates the expression of anti-apoptotic proteins such as Bcl-xL . Furthermore, it affects cell signaling pathways by down-regulating the NF-kappa-B pathway and modulating the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances intracellular ROS production and regulates the transcription of redox-related genes . This compound also increases caspase activity and the expression of CaMCA1, a caspase-encoding gene in Candida albicans . This regulation of caspase activity is crucial for its antifungal properties. Additionally, this compound has been shown to inhibit biofilm formation and destroy mature biofilms, further highlighting its potential as an antifungal agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. This compound has demonstrated stability in various experimental conditions, maintaining its antioxidant and antifungal activities over extended periods Long-term studies have shown that this compound can sustain its therapeutic effects, making it a promising candidate for prolonged use in biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic nephropathy mice, this compound was administered at various doses to evaluate its therapeutic potential . The results indicated that higher doses of this compound significantly ameliorated renal interstitial fibrosis and reduced inflammation by modulating the gut microbiota and repressing the NLRP3/ASC/Caspase-1 signaling pathway . At excessively high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NADPH oxidase and modulates the activity of the NLRP3/ASC/Caspase-1 pathway . These interactions help in reducing oxidative stress and inflammation, thereby contributing to its therapeutic effects. Additionally, this compound influences the gut microbiota, which plays a crucial role in its metabolic pathways and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in target sites. Studies have shown that this compound can effectively reach and exert its effects in the kidneys, liver, and other organs, highlighting its potential for targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Additionally, this compound may localize in the nucleus, where it can influence gene expression and modulate cellular responses to oxidative stress . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Thonningianin A kann aus dem Methanolauszugs von Thonningia sanguinea mittels Zentrifugal-Partitionschromatographie isoliert werden. Das verwendete Lösungsmittelsystem umfasst Methyl-tert-butylether, 1,2-Dimethoxyethan und Wasser im Verhältnis 1:2:1. Das Verfahren beinhaltet eine zweidimensionale Trenntechnik, die eine Isolierung von this compound mit hoher Reinheit und Ausbeute ermöglicht .

Industrielle Produktionsverfahren

Derzeit gibt es keine großtechnischen Produktionsverfahren für this compound. Die Verbindung wird hauptsächlich durch Extraktion aus natürlichen Quellen gewonnen, was die Verfügbarkeit für großtechnische Anwendungen möglicherweise einschränkt.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen und trägt so zu ihrer antioxidativen Aktivität bei.

Substitution: this compound kann durch Substitutionsreaktionen Derivate bilden, die seine biologischen Aktivitäten verstärken können.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Reagenzien gehören Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Als Reduktionsmittel kann beispielsweise Natriumborhydrid verwendet werden.

Substitution: Verschiedene organische Lösungsmittel und Katalysatoren können zur Durchführung von Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die möglicherweise verbesserte biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Modellverbindung zur Untersuchung der Eigenschaften und Reaktionen von Ellagitanninen verwendet.

Biologie: This compound zeigt eine signifikante antifungale Aktivität gegen Candida albicans, einschließlich Fluconazol-resistenter Stämme. Es hemmt auch die Biofilmbildung und zerstört reife Biofilme.

Medizin: Die Verbindung hat sich als potenzielles Antitumormittel gezeigt, indem sie Apoptose in Krebszellen induziert. Es hat auch antioxidative Eigenschaften, die vor oxidativen Stress bedingten Krankheiten schützen können.

Industrie: Die antioxidativen Eigenschaften von this compound machen es zu einem potenziellen Kandidaten für den Einsatz in der Lebensmittelkonservierung und Kosmetik.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene Mechanismen:

Antifungale Aktivität: Es verstärkt die Produktion von reaktiven Sauerstoffspezies im Inneren der Zelle und reguliert die Transkription von redoxbezogenen Genen.

Anticancerogene Aktivität: This compound induziert Apoptose in Krebszellen, indem es den Gehalt an reaktiven Sauerstoffspezies erhöht und DNA-Fragmentierung verursacht.

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab, hemmt die Superoxidbildung und chelatiert Metallionen.

Analyse Chemischer Reaktionen

Types of Reactions

Thonningianin A undergoes various chemical reactions, including:

Reduction: The compound can participate in redox reactions, contributing to its antioxidant activity.

Substitution: this compound can form derivatives through substitution reactions, which may enhance its biological activities.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various organic solvents and catalysts may be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities.

Vergleich Mit ähnlichen Verbindungen

Thonningianin A ist unter den Ellagitanninen aufgrund seiner spezifischen biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Thonningianin B: Ein weiteres Ellagitannin, das in Thonningia sanguinea vorkommt, mit ähnlichen antifungalen und antioxidativen Eigenschaften.

Allicin: Eine in Knoblauch vorkommende Verbindung mit antifungaler Aktivität.

Pterostilben: Eine natürliche Verbindung mit antioxidativen und anticancerogenen Eigenschaften.

Roemerin: Ein Alkaloid mit antifungaler Aktivität.

Eigenschaften

IUPAC Name |

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKQEFQGYTUAR-VHBRHXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-11-4 | |

| Record name | Thonningianin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)

![3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde](/img/structure/B1246942.png)

![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)

![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)

![1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-pyridin-4-ylethyl]amino]propan-2-yl]carbamate](/img/structure/B1246953.png)

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1246956.png)